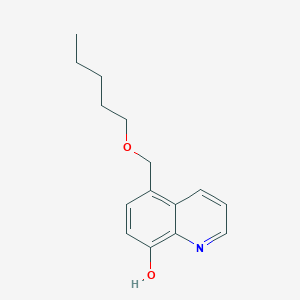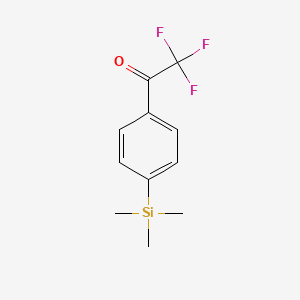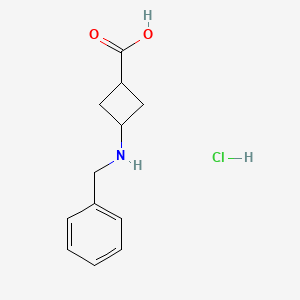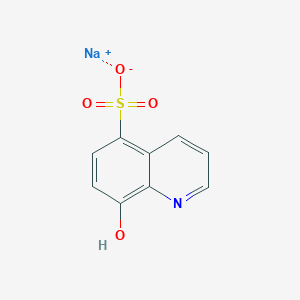
6-Ethoxy-5-nitroquinoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-5-nitroquinoline-4-carbonitrile is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of an ethoxy group at the 6th position, a nitro group at the 5th position, and a carbonitrile group at the 4th position of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-5-nitroquinoline-4-carbonitrile typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethoxy-5-nitroquinoline-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroquinoline derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Ethoxy-5-nitroquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of quinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Ethoxy-5-nitroquinoline-4-carbonitrile largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring system can intercalate with DNA, disrupting cellular processes and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Ethoxyquinoline: Lacks the nitro and carbonitrile groups, making it less reactive.
5-Nitroquinoline: Lacks the ethoxy and carbonitrile groups, affecting its solubility and reactivity.
4-Cyanoquinoline: Lacks the ethoxy and nitro groups, altering its chemical properties and applications.
Uniqueness
6-Ethoxy-5-nitroquinoline-4-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group enhances its solubility, the nitro group provides a site for bioreduction, and the carbonitrile group offers additional synthetic versatility.
Propriétés
Numéro CAS |
54524-96-8 |
|---|---|
Formule moléculaire |
C12H9N3O3 |
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
6-ethoxy-5-nitroquinoline-4-carbonitrile |
InChI |
InChI=1S/C12H9N3O3/c1-2-18-10-4-3-9-11(12(10)15(16)17)8(7-13)5-6-14-9/h3-6H,2H2,1H3 |
Clé InChI |
VDIOVOAKJUSNPO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C2=C(C=CN=C2C=C1)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


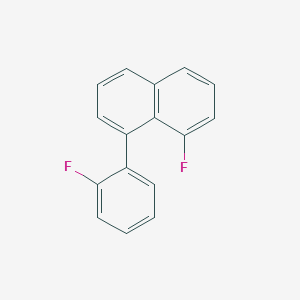





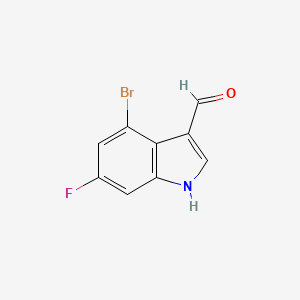
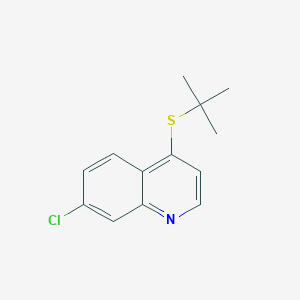

![7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11867578.png)
